3-(Hydroxy(phenyl)phosphoryl)propanoic acid

Polymer chemistry Flame retardancy Textile engineering

CEPPA (CAS 14657-64-8) is a reactive phosphorus comonomer for permanent flame-retardant PET, bonding covalently during polycondensation for wash-durable FR (LOI 30-36%) without compromising spinnability or tensile strength. Ideal for workwear, sleepwear, and automotive textiles requiring 16 CFR Part 1615/1616 or NFPA 701 compliance.

Molecular Formula C9H11O4P
Molecular Weight 214.15 g/mol
CAS No. 14657-64-8
Cat. No. B087457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxy(phenyl)phosphoryl)propanoic acid
CAS14657-64-8
Molecular FormulaC9H11O4P
Molecular Weight214.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CCC(=O)O)O
InChIInChI=1S/C9H11O4P/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)(H,12,13)
InChIKeyMORLYCDUFHDZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxy(phenyl)phosphoryl)propanoic Acid (CAS 14657-64-8): Technical Baseline and Procurement-Relevant Characteristics


3-(Hydroxy(phenyl)phosphoryl)propanoic acid, also widely designated as 2-carboxyethyl(phenyl)phosphinic acid or CEPPA (CAS 14657-64-8), is a halogen-free, phosphorus-containing aromatic carboxylic acid with the molecular formula C₉H₁₁O₄P and a molecular weight of approximately 214.16 g/mol . It is most prominently utilized as a reactive-type comonomer for the permanent flame-retardant modification of polyethylene terephthalate (PET) and other polyesters, wherein its pendant carboxylic acid group enables covalent incorporation into the polymer backbone during polycondensation . The compound typically presents as a white to off-white crystalline powder with a melting point in the range of 156–162 °C, a phosphorus content of approximately 14.0–14.5%, and an acid value around 522 ± 4 mg KOH/g [1].

3-(Hydroxy(phenyl)phosphoryl)propanoic Acid (CEPPA): Why Substitution with Generic Flame Retardants Fails in Polyester Applications


Substituting 3-(hydroxy(phenyl)phosphoryl)propanoic acid with conventional additive-type phosphorus flame retardants or alternative non-reactive phosphinates in polyester systems introduces fundamental performance deficits. Unlike physically blended additives that migrate over time, leach during laundering, and compromise fiber mechanical integrity, CEPPA functions as a polymerizable comonomer—its pendant carboxylic acid group covalently bonds into the PET chain during melt polycondensation with purified terephthalic acid (PTA) and ethylene glycol (EG), rendering the flame retardancy permanent and wash-durable . Furthermore, metal phosphinate salts derived from CEPPA, while exhibiting elevated thermal decomposition temperatures (e.g., T₋₅% rising from 223.4 °C to 539.1 °C), require significantly higher loading levels (approximately 20 wt%) to achieve comparable LOI values and UL-94 ratings, which adversely affects polymer melt rheology and spinnability [1]. The reactive incorporation mode of CEPPA enables spinnability and tensile properties that remain comparable to unmodified PET across all conventional spinning systems—an outcome that non-reactive, high-loading alternatives cannot replicate .

3-(Hydroxy(phenyl)phosphoryl)propanoic Acid (CEPPA): Quantified Comparative Evidence Guide for Procurement and R&D Selection


Reactive Comonomer Incorporation Enables Permanent Flame Retardancy with Spinnability Comparable to Unmodified PET

CEPPA is incorporated as a reactive comonomer into the PET backbone during polycondensation with PTA and EG at a dosage of 2.5–4.5 wt%. The resulting flame-retardant polyester contains 0.35–0.60% phosphorus by assay and achieves an LOI of 30–36%, compared to the baseline LOI of unmodified PET fiber which is approximately 21–22% . Crucially, the spinnability and tensile properties of the CEPPA-modified polyester are reported as comparable to those of conventional PET, enabling processing through any spinning system without rheological compromise—a stark contrast to additive-type flame retardants that typically degrade melt strength and fiber drawability at comparable phosphorus loadings .

Polymer chemistry Flame retardancy Textile engineering

Thermal Stability Profile Enables Melt Spinning Without Decomposition or Odor Generation

Thermogravimetric analysis (TGA) of CEPPA reveals a 5% weight loss temperature (T₋₅%) of approximately 212–223 °C . This thermal stability window is sufficient to withstand the melt spinning conditions of PET (typically 280–300 °C) without premature decomposition, odor generation, or evolution of volatile degradation products . In comparative terms, while metal phosphinate derivatives synthesized from CEPPA exhibit substantially higher T₋₅% values (e.g., CEPCA at 539.1 °C), these derivative salts function as additive-type rather than reactive flame retardants and require 20 wt% loading, which markedly alters melt rheology and precludes use in fine-denier fiber spinning [1].

Thermal analysis Melt processing Fiber manufacturing

Antistatic Performance Enhancement in Polyester Products

CEPPA-modified polyester products exhibit improved antistatic performance compared to unmodified PET . While specific surface resistivity or static decay half-life data are not quantified in available technical datasheets, multiple supplier specifications consistently cite antistatic improvement as a co-benefit of CEPPA incorporation . This property enhancement is attributed to the polarity introduced by the pendant phosphinic acid moiety within the PET chain, which facilitates surface charge dissipation. In contrast, alternative halogenated flame retardants or high-loading additive phosphinates may exacerbate static accumulation due to increased surface hydrophobicity or phase separation .

Antistatic properties Polyester modification Textile finishing

Hydrolytic Resistance and Wash Durability of Flame Retardancy

CEPPA-modified PET exhibits durable flame retardancy that persists through extended laundering cycles, a direct consequence of covalent incorporation into the polymer backbone rather than physical entrainment . Technical datasheets specify that the hydrolytic resistance of CEPPA-containing PET remains sufficient to maintain flame retardant performance after repeated aqueous exposure and washing . In contrast, additive-type phosphorus flame retardants such as ammonium polyphosphate (APP) or resorcinol bis(diphenyl phosphate) (RDP) migrate to the fiber surface and are progressively depleted during laundering, with flame retardancy diminishing after 10–20 home laundry cycles .

Hydrolytic stability Wash durability Permanent flame retardancy

Derivatization to Phosphorus-Containing Building Blocks for UL-94 V-0 Polyurethanes

CEPPA serves as a versatile phosphorus-containing building block for synthesizing novel flame retardant monomers. In one study, CEPPA was reacted with trimethylolpropane (TMP) to yield HMCPP (5-hydroxy-3-(2-hydroxyethyl)-3-methylpentyl-3-[2-carboxyethylphenylphosphine]propanoate), which was subsequently incorporated into polyurethane (PU) soft segments using MDI and PCL [1]. The resulting HMCPP/PU materials achieved LOI values greater than 27.7 and UL-94 V-0 ratings, the highest classification for vertical burn testing [2]. This demonstrates that CEPPA is not limited to PET copolymerization but can be strategically derivatized to impart UL-94 V-0 flame retardancy to polyurethane systems.

Polyurethane synthesis UL-94 Phosphorus flame retardants

3-(Hydroxy(phenyl)phosphoryl)propanoic Acid (CEPPA): Validated Application Scenarios Based on Comparative Evidence


Permanent Flame-Retardant Polyester Fiber Production for Textiles and Apparel

CEPPA is copolymerized with PTA and EG at 2.5–4.5 wt% during PET synthesis, producing fibers with LOI values of 30–36% and spinnability comparable to conventional PET . The reactive incorporation ensures flame retardancy that withstands extended laundering cycles without depletion, making it suitable for inherently flame-resistant workwear, children's sleepwear, upholstery fabrics, and automotive textiles where wash durability and regulatory compliance (e.g., 16 CFR Part 1615/1616, NFPA 701) are mandatory .

Halogen-Free, High-Purity Monomer for Specialty Polyester and Copolyester Synthesis

With purity specifications of ≥99.0% (HPLC), phosphorus content of 14.0–14.5%, and low metal impurities (Fe ≤0.005%, Cl ≤0.01%), CEPPA is procured as a high-purity reactive monomer for synthesizing flame-retardant copolyesters used in engineering thermoplastics, BOPET films, and technical fibers [1]. The low moisture content (≤0.5%) is critical for preventing hydrolytic degradation during melt processing, ensuring consistent polymerization kinetics and final product quality .

Precursor for Derivatized Phosphorus-Nitrogen Synergistic Flame Retardants

CEPPA is employed as a starting material for synthesizing nitrogen-phosphorus synergistic flame retardants such as CEPPA melamine salt (CMA). These derivatives have demonstrated efficacy in flexible and rigid polyurethane foams as well as in epoxy resin formulations, where they function as char inducers and radical trapping agents to achieve UL-94 V-0 ratings and significant reductions in peak heat release and toxic gas yields [2].

Synthesis of Metal Phosphinate Salts for High-Temperature Engineering Plastics

Although CEPPA itself has a T₋₅% of 212–223 °C, its derivatization with metal ions yields phosphinate salts such as CEPCA and CEPAL with T₋₅% values exceeding 539 °C [3]. These high-thermal-stability salts are incorporated as additive flame retardants in polyamide 6 (PA6) and poly(butylene terephthalate) (PBT) for electrical and electronic applications requiring UL-94 V-1 or V-0 ratings at elevated processing temperatures where CEPPA alone would be unsuitable as a comonomer [4].

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